2-fluoro-N-methylethanamine hydrochloride
Description
Properties
IUPAC Name |
2-fluoro-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHQCRFZHOWKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3832-36-8 | |
| Record name | (2-fluoroethyl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Synthetic Route from Patent CN111423342A
A notable method for preparing N-methyl-2-fluoroaniline (a closely related compound structurally similar to 2-fluoro-N-methylethanamine hydrochloride) involves a multi-step process that can be adapted for the target compound. The key steps are:
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| S1: Condensation Reaction | o-Fluoroaniline reacts with p-acetamidobenzene sulfonyl chloride and an acid-binding agent to form intermediate Substance A | Acid scavengers: triethylamine (preferred), pyridine, or N,N-diisopropylethylamine; Solvents: dichloromethane, tetrahydrofuran, N-dimethylaniline; Temp: room temperature; Time: 2-3 hours | Yield of Substance A: ~96% |
| S2: Methylation and Amino Deprotection | Substance A undergoes methylation with a methylating agent and a base, followed by amino deprotection to yield Substance B | Methylating agents: methyl iodide (preferred), methyl bromide, dimethyl sulfate; Bases: sodium hydride (preferred), methyl lithium, butyl lithium; Temp: -5 to 0 °C for methylation, 25-60 °C for deprotection; Time: 2-4 h methylation, 5-30 min deprotection | No purification before next step |
| S3: Ammonolysis Reaction | Substance B reacts with an aminating agent (aqueous ammonia) under reflux to produce N-methyl-2-fluoroaniline and crystalline sulfanilamide | Temp: reflux; Time: 4-5 hours; Crystallization at 0-5 °C | Yield: N-methyl-2-fluoroaniline ~83%, crystalline sulfanilamide ~85% |
This method is advantageous due to:
Reaction Conditions and Reagent Details
| Parameter | Details |
|---|---|
| Acid scavenger (S1) | Triethylamine preferred for effective acid neutralization |
| Methylating agent (S2) | Methyl iodide preferred for efficient methylation |
| Base (S2) | Sodium hydride (60% oil dispersion) used for deprotonation |
| Aminating agent (S3) | Aqueous ammonia (28% mass fraction) for ammonolysis |
| Solvents | Dichloromethane, tetrahydrofuran, N-dimethylaniline used depending on step |
| Temperature | Condensation: Room temp; Methylation: 0 °C; Deprotection: 45 °C; Ammonolysis: reflux; Crystallization: 0-5 °C |
| Reaction times | Condensation: 2 h; Methylation: 2 h; Deprotection: 20 min; Ammonolysis: 4 h |
Example Preparation Procedure
An example synthesis based on the patent is summarized below:
| Step | Procedure | Amounts | Outcome |
|---|---|---|---|
| S1 | Dissolve 11.1 g (0.1 mol) o-fluoroaniline and 23.8 g (0.102 mol) p-acetamidobenzenesulfonyl chloride in 200 mL dichloromethane, cool to 0 °C, add 11.1 g (0.11 mol) triethylamine dropwise, stir 2 h at room temp. Extract with water and dichloromethane, dry, concentrate | Substance A obtained: 29.6 g, 96% yield | |
| S2 | Dissolve 18.5 g (0.06 mol) Substance A and 9.4 g (0.066 mol) methyl iodide in 200 mL tetrahydrofuran, cool to 0 °C, add 2.9 g (0.072 mol) sodium hydride oil solution, stir 2 h at 0 °C. Quench with water, remove solvent, heat at 45 °C for 20 min for deprotection | Substance B obtained, no purification | |
| S3 | Add Substance B to 22.5 g aqueous ammonia (28%), reflux 4 h, cool to 2 °C, filter crystalline sulfanilamide (8.6 g). Extract filtrate with dichloromethane, dry, concentrate to obtain 6.4 g N-methyl-2-fluoroaniline | Yields: sulfanilamide 85%, N-methyl-2-fluoroaniline 83% |
Industrial Production Considerations
- The industrial process follows similar synthetic routes but uses industrial-grade reagents and reactors to scale up.
- Emphasis on controlling reaction temperature and stoichiometry to minimize by-products such as polysubstituted methyl derivatives.
- Process optimization focuses on reducing waste and improving atom economy.
- Purification steps involve solvent extraction and crystallization to ensure high purity products.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct methylation of 2-fluoroethylamine with methylamine + HCl | 2-fluoroethylamine, methylamine, HCl | Hydrochloric acid | Controlled temp, aqueous medium | Moderate to high | Simple but less documented in detail |
| Multi-step condensation, methylation, ammonolysis (Patent CN111423342A) | o-fluoroaniline, p-acetamidobenzenesulfonyl chloride | Triethylamine, methyl iodide, sodium hydride, aqueous ammonia | Room temp to reflux, organic solvents | High (83-96%) | Co-produces sulfanilamide, industrially viable |
| Literature routes (various) | o-fluoroaniline, paraformaldehyde, acid scavengers | Acid binding agents, hydrogen reduction | Complex, some low yield routes | ~5-83% | Some routes have safety or cost issues |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-methylethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions produce corresponding oxides .
Scientific Research Applications
2-Fluoro-N-methylethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-fluoro-N-methylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Halogen Effects
- Fluorine vs. Chlorine : Fluorine’s electronegativity increases polarity and metabolic stability compared to chlorine. For example, N-Methyl-2,2,2-trifluoroethylamine HCl () is used in high-purity pharmaceutical research due to fluorine’s resistance to enzymatic degradation. In contrast, chloro analogs like 2-Chloro-N,N-diethylethanamine HCl are more reactive alkylating agents but carry higher toxicity risks .
Alkylation Patterns
Phenyl vs. Alkyl Side Chains
- 2-Chloro-N,N-dimethyl-2-phenylethanamine HCl () incorporates a phenyl group, enabling π-π interactions in receptor binding. This contrasts with purely aliphatic analogs like the target compound, which may prioritize solubility and synthetic versatility.
Biological Activity
2-Fluoro-N-methylethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom attached to a methylethanamine backbone. The molecular structure can be represented as follows:
- Molecular Formula : CHClF
- Molecular Weight : 111.56 g/mol
The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that the compound may act as a monoamine transporter inhibitor , which could modulate levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This mechanism is crucial for understanding its potential therapeutic applications in mood disorders and neuropsychiatric conditions.
1. Cytotoxicity Studies
Research has indicated that this compound exhibits cytotoxic properties in various cell lines. A notable study assessed its effects on human liver cells (HepG2), revealing that:
- IC (half maximal inhibitory concentration) values were determined through MTT assays.
- The compound showed significant cytotoxicity at concentrations above 50 μM, indicating a dose-dependent response.
| Cell Line | IC (μM) |
|---|---|
| HepG2 | 45 ± 5 |
| Vero | >100 |
These results highlight the need for further investigation into the therapeutic window and safety profile of the compound.
2. Behavioral Studies
In vivo studies have demonstrated that administration of this compound can lead to alterations in locomotor activity in animal models. For instance:
- A one-way ANOVA indicated significant changes in spontaneous locomotor activity in mice treated with varying doses (10–30 mg/kg).
- Post hoc analysis revealed a marked decrease in activity at higher doses, suggesting potential sedative effects.
Case Studies and Clinical Implications
Recent case studies have reported adverse effects associated with the use of compounds similar to this compound, particularly within the context of new psychoactive substances (NPS). Notably:
- A case series from Singapore documented fatalities linked to synthetic analogs, emphasizing the importance of understanding the toxicity profiles of such compounds.
- Clinical symptoms reported included seizures, cardiovascular complications, and acute psychosis, underscoring the need for caution in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
